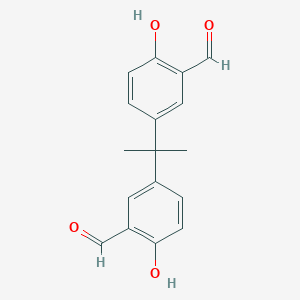![molecular formula C14H18N4O2 B493663 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B493663.png)
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoyl]-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoyl]-3,5-dimethyl-1H-pyrazole is a heterocyclic compound featuring two pyrazole rings. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoyl]-3,5-dimethyl-1H-pyrazole typically involves multi-component reactions. One common method is the one-pot pseudo three-component reaction, where two equivalents of 3-methyl-5-pyrazolone derivatives react with one equivalent of aldehydes . Another approach is the one-pot pseudo five-component reaction involving β-keto esters, hydrazines, and aldehydes . These reactions are usually catalyzed by various homogeneous and heterogeneous catalysts under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of efficient catalysts can be scaled up for industrial applications. The choice of catalysts and reaction conditions would be optimized to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoyl]-3,5-dimethyl-1H-pyrazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The pyrazole rings can participate in substitution reactions, where different substituents replace hydrogen atoms on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole rings .
Aplicaciones Científicas De Investigación
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoyl]-3,5-dimethyl-1H-pyrazole involves its interaction with molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming complexes that exhibit unique electronic and structural properties . These complexes can interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the nature of the metal complexes formed.
Comparación Con Compuestos Similares
Similar Compounds
1,4-bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: Another compound with a similar but distinct structure, used in analytical testing.
Bis(3,5-dimethyl-1H-pyrazol-1-yl)methane: A related compound with similar pyrazole rings but different connectivity, used in coordination chemistry.
Uniqueness
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoyl]-3,5-dimethyl-1H-pyrazole is unique due to its specific structural arrangement, which allows it to form stable complexes with various metals. This property makes it particularly valuable in coordination chemistry and materials science .
Propiedades
Fórmula molecular |
C14H18N4O2 |
|---|---|
Peso molecular |
274.32g/mol |
Nombre IUPAC |
1,4-bis(3,5-dimethylpyrazol-1-yl)butane-1,4-dione |
InChI |
InChI=1S/C14H18N4O2/c1-9-7-11(3)17(15-9)13(19)5-6-14(20)18-12(4)8-10(2)16-18/h7-8H,5-6H2,1-4H3 |
Clave InChI |
ZHIZCEDCYRAMMC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)CCC(=O)N2C(=CC(=N2)C)C)C |
SMILES canónico |
CC1=CC(=NN1C(=O)CCC(=O)N2C(=CC(=N2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [2-methyl-2-(4-methyl-2-quinazolinyl)hydrazino]carbothioylcarbamate](/img/structure/B493581.png)


![Ethyl [2-(3,6-dimethyl-2-pyrazinyl)-2-methylhydrazino]carbothioylcarbamate](/img/structure/B493585.png)
![1,6,8-trimethyl-1H-[1,2,4]triazolo[4,3-a]pyrazin-4-ium-3-thiolate](/img/structure/B493586.png)

![3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-olate](/img/structure/B493588.png)

![N-(3,5-dimethyl-3H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl-10-io)-4-methylanilide](/img/structure/B493593.png)
![4,4'-Dinitro-[2,2'-bipyridine] 1,1'-dioxide](/img/structure/B493594.png)

![1-{3-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B493599.png)

![2,3-Bis(3-bromophenyl)benzo[g]quinoxaline](/img/structure/B493604.png)
